methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is an organic compound belonging to the chromen-2-one family This compound is characterized by its chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Mechanism of Action
Mode of Action
It is known that many coumarin derivatives, which this compound is a part of, often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
As a coumarin derivative, it may potentially influence pathways where other coumarins have been found to have an impact, such as the inflammation pathway, apoptosis pathway, and various signaling pathways .
Result of Action
Coumarin derivatives are often associated with a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate: This step is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone.
Addition of hydrazine hydrate: This step is performed under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl acetate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
4-Methyl-2-oxo-2H-chromen-7-yl acetate: Another related compound with distinct functional groups.
Properties
IUPAC Name |
methyl 2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-5-13-10(2)12-7-6-11(20-9-15(17)19-3)8-14(12)21-16(13)18/h6-8H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUWMNSHUPKAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OCC(=O)OC)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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